1-Methyl-1,4,7-triazonane
Overview
Description
1-Methyl-1,4,7-triazonane is a cyclic organic compound belonging to the class of triazacyclononanes. It is characterized by a nine-membered ring containing three nitrogen atoms and one methyl group attached to one of the nitrogen atoms. This compound is known for its strong chelating properties, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4,7-triazonane can be synthesized through various methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For instance, the reaction of di-tert-butyl bischloroacetamide with chiral amines followed by reduction with lithium aluminum hydride (LiAlH4) yields the desired triazacyclononane derivatives .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. The process typically includes the use of protective atmospheres, such as nitrogen, to prevent unwanted side reactions. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1-Methyl-1,4,7-triazonane has found applications in various fields of scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-1,4,7-triazonane exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the ring coordinate with metal ions, forming stable complexes. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport .
Comparison with Similar Compounds
1-Methyl-1,4,7-triazonane can be compared with other similar compounds, such as:
1,4,7-Triazacyclononane (TACN): Unlike this compound, TACN does not have a methyl group attached to the nitrogen atom.
1,1’- (Ethane-1,2-di-yl)bis- (1,4,7-triazonane): This compound consists of two triazacyclononane moieties linked by an ethylene spacer.
The uniqueness of this compound lies in its specific structure, which provides distinct steric and electronic properties, making it a valuable ligand in various chemical and biological applications.
Properties
IUPAC Name |
1-methyl-1,4,7-triazonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-10-6-4-8-2-3-9-5-7-10/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPGMEYEZNUVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283711 | |
Record name | Octahydro-1-methyl-1H-1,4,7-triazonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141213-11-8 | |
Record name | Octahydro-1-methyl-1H-1,4,7-triazonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141213-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1-methyl-1H-1,4,7-triazonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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